molecular formula C12H9BrClNO3 B1288887 1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate CAS No. 108847-96-7

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

Cat. No. B1288887
M. Wt: 330.56 g/mol
InChI Key: QOSOMKUVYQFRDU-UHFFFAOYSA-N
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Description

The compound "1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate" appears to be a chemically synthesized molecule that may have relevance in pharmaceutical chemistry due to its structural similarity to compounds that exhibit biological activity. Although the specific compound is not directly mentioned in the provided papers, the synthesis and properties of structurally related compounds are discussed. For instance, the synthesis of a selective cyclooxygenase 2 (COX-2) inhibitor, 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid, is described in one of the papers . This suggests that the compound might also be of interest in the context of medicinal chemistry and could potentially act as a COX-2 inhibitor or have other biological activities.

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. For example, the paper detailing the synthesis of a COX-2 inhibitor describes a novel indole formation process that includes an alkylation/1,4-addition/elimination/isomerization cascade . This indicates that the synthesis of "1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate" could also involve multi-step reactions, possibly starting from an indole precursor, followed by functional group transformations such as acetylation and halogenation to introduce the acetyl, bromo, and chloro substituents.

Molecular Structure Analysis

While the molecular structure of "1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate" is not directly analyzed in the provided papers, the structure of indole derivatives is well-known in organic chemistry. The indole core is a bicyclic structure composed of a benzene ring fused to a pyrrole ring, and it is a common scaffold in many natural products and pharmaceuticals. The presence of halogen atoms and acetyl groups in the compound would influence its electronic properties and could affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The provided papers do not detail the chemical reactions of "1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate" specifically. However, based on the synthesis of related compounds, it can be inferred that the compound could undergo various chemical reactions typical for indole derivatives, such as nucleophilic substitution reactions where the bromo and chloro groups could be replaced by other nucleophiles, or further acylation reactions due to the presence of the acetyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate" are not described in the provided papers. Nonetheless, the properties of halogenated indoles generally include relatively high melting points and low solubility in water due to their aromatic and halogenated nature. The presence of acetyl groups would contribute to the compound's lipophilicity, potentially affecting its solubility in organic solvents and its pharmacokinetic properties if used as a drug.

Scientific Research Applications

Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and the application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

  • Antiviral Activity

    • Indole derivatives have shown potential as antiviral agents . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
  • Anti-inflammatory and Analgesic Activities

    • Certain indole derivatives have demonstrated anti-inflammatory and analgesic activities . For instance, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide showed anti-inflammatory and analgesic activities along with a low ulcerogenic index .
  • Antimicrobial Potential

    • Some indole derivatives have shown good antimicrobial potential .
  • Anticancer Activity

    • Indole derivatives have shown potential as anticancer agents . They can interact with cancer cells and inhibit their growth .
  • Anti-HIV Activity

    • Some indole derivatives have demonstrated anti-HIV activities . They can inhibit the replication of the HIV virus .
  • Antioxidant Activity

    • Indole derivatives can act as antioxidants . They can neutralize harmful free radicals in the body, which can help prevent various diseases .

properties

IUPAC Name

(1-acetyl-5-bromo-6-chloroindol-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrClNO3/c1-6(16)15-5-12(18-7(2)17)8-3-9(13)10(14)4-11(8)15/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSOMKUVYQFRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC(=C(C=C21)Cl)Br)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate

CAS RN

108847-96-7
Record name 1-acetyl-5-bromo-6-chloro-1H-indol-3-yl acetate
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